2-[(2-Hydroxyethyl)(pyridin-2-yl)amino]ethan-1-ol
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Overview
Description
2-[(2-Hydroxyethyl)(pyridin-2-yl)amino]ethan-1-ol is a chemical compound with the molecular formula C9H14N2O2 and a molecular weight of 182.22 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxyethyl)(pyridin-2-yl)amino]ethan-1-ol typically involves the reaction of 2-pyridineethanol with ethylene oxide under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack of the hydroxyl group on the ethylene oxide. The reaction is usually conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Hydroxyethyl)(pyridin-2-yl)amino]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halides or alkyl derivatives.
Scientific Research Applications
2-[(2-Hydroxyethyl)(pyridin-2-yl)amino]ethan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(2-Hydroxyethyl)(pyridin-2-yl)amino]ethan-1-ol involves its interaction with various molecular targets and pathways. It acts as a reagent for the protection of nucleotides and amino acids, facilitating the study of biochemical processes . The compound’s hydroxyl and amino groups allow it to participate in hydrogen bonding and coordination with metal ions, making it useful in the synthesis of coordination compounds .
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyethyl)pyridine: A metabolite of Betahistine, used for similar applications in chemistry and biology.
2-Pyridineethanol: Used as a reagent for the protection of nucleotides and amino acids.
Uniqueness
2-[(2-Hydroxyethyl)(pyridin-2-yl)amino]ethan-1-ol is unique due to its dual functional groups (hydroxyl and amino) attached to the pyridine ring. This allows it to participate in a wider range of chemical reactions and makes it more versatile compared to similar compounds .
Properties
IUPAC Name |
2-[2-hydroxyethyl(pyridin-2-yl)amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c12-7-5-11(6-8-13)9-3-1-2-4-10-9/h1-4,12-13H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGPCAHTFZDNGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N(CCO)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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